2,4,6-Trifluoro-N-methylaniline
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Overview
Description
2,4,6-Trifluoro-N-methylaniline is an organic compound with the molecular formula C7H6F3N It is a derivative of aniline, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 4, and 6 positions, and the amino group is methylated
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a precursor such as 2,4,6-trifluoronitrobenzene is reduced to the corresponding aniline derivative . Another approach involves the direct fluorination of N-methylaniline using fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of 2,4,6-Trifluoro-N-methylaniline may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process requires careful control of temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trifluoro-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives .
Scientific Research Applications
2,4,6-Trifluoro-N-methylaniline has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,4,6-Trifluoro-N-methylaniline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of three fluorine atoms.
2-Methyl-3-(trifluoromethyl)aniline: Contains a trifluoromethyl group and a methyl group on the benzene ring.
2,4,6-Trifluoroaniline: Similar to 2,4,6-Trifluoro-N-methylaniline but without the methyl group on the amino nitrogen.
Uniqueness
This compound is unique due to the specific arrangement of fluorine atoms and the methylation of the amino group. This structure imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .
Properties
Molecular Formula |
C7H6F3N |
---|---|
Molecular Weight |
161.12 g/mol |
IUPAC Name |
2,4,6-trifluoro-N-methylaniline |
InChI |
InChI=1S/C7H6F3N/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3,11H,1H3 |
InChI Key |
LBKPRADDIBQYGY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1F)F)F |
Origin of Product |
United States |
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